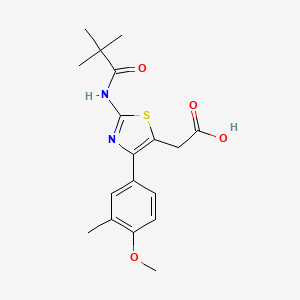
2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-メトキシ-3-メチルフェニル)-2-ピバロイルアミドチアゾール-5-イル)酢酸は、チアゾール環、ピバロイルアミド基、およびメトキシメチルフェニル部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(4-(4-メトキシ-3-メチルフェニル)-2-ピバロイルアミドチアゾール-5-イル)酢酸の合成は、通常、多段階の有機反応を伴います。一般的な経路の1つは、チオアミドとα-ハロケトンを含む環化反応によるチアゾール環の形成を含みます。ピバロイルアミド基は、ピバロイルクロリドとアミンを用いたアミド化反応によって導入されます。メトキシメチルフェニル部分は、メトキシメチルベンゼンと適切なアルキル化剤を用いたフリーデル・クラフツアルキル化反応によって組み込まれます。
工業的生産方法
この化合物の工業的生産は、収率と純度を高めるために合成経路の最適化を伴う場合があります。これには、触媒の使用、反応条件(温度、圧力、pH)の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
2-(4-(4-メトキシ-3-メチルフェニル)-2-ピバロイルアミドチアゾール-5-イル)酢酸は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: メトキシ基は酸化されてヒドロキシル基を形成することができます。
還元: チアゾール環は、特定の条件下で還元することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの試薬。
置換: 塩基の存在下でアミンまたはチオールなどの求核剤。
主要な生成物
酸化: 4-ヒドロキシ-3-メチルフェニル誘導体の形成。
還元: ジヒドロチアゾール誘導体の形成。
置換: さまざまな置換チアゾール誘導体の形成。
科学研究への応用
2-(4-(4-メトキシ-3-メチルフェニル)-2-ピバロイルアミドチアゾール-5-イル)酢酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗炎症性などの潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴のために、さまざまな疾患に対する潜在的な薬物候補として検討されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-(4-(4-メトキシ-3-メチルフェニル)-2-ピバロイルアミドチアゾール-5-イル)酢酸の作用機序は、特定の分子標的との相互作用を伴います。チアゾール環は、酵素または受容体と相互作用し、その活性を調節することができます。ピバロイルアミド基は、化合物の安定性とバイオアベイラビリティを高める可能性があります。メトキシメチルフェニル部分は、化合物の全般的な親油性に寄与し、生物系における分布に影響を与えます。
類似の化合物との比較
類似の化合物
4-(4-メトキシフェニル)-4-オキソブテン酸: メトキシフェニル基を共有していますが、ブテン酸部分を有することが異なります。
2-メトキシ-5-(フェニルアミノ)メチルフェノール: メトキシフェニル基とアミノ基を含みますが、チアゾール基とピバロイルアミド基はありません。
独自性
2-(4-(4-メトキシ-3-メチルフェニル)-2-ピバロイルアミドチアゾール-5-イル)酢酸は、チアゾール環、ピバロイルアミド基、およびメトキシメチルフェニル基の組み合わせによってユニークです。このユニークな構造は、類似の化合物には見られない特定の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-4-oxobutenoic acid: Shares the methoxyphenyl group but differs in the presence of a butenoic acid moiety.
2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxyphenyl group and an amino group, but lacks the thiazole and pivalamide groups.
Uniqueness
2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid is unique due to its combination of a thiazole ring, pivalamide group, and methoxy-methylphenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
生物活性
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : 2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 358.44 g/mol
This compound belongs to a class of thiazole derivatives, which are known for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit significant antibacterial and antifungal activity. For instance, thiazole-based compounds have shown effectiveness against various strains of bacteria and fungi, potentially due to their ability to inhibit key enzymatic processes within microbial cells.
Anti-inflammatory Effects
Compounds containing thiazole moieties have been reported to possess anti-inflammatory effects. This is often attributed to their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Anticancer Properties
Some thiazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Study on Thiazole Derivatives : A study published in a peer-reviewed journal examined various thiazole derivatives for their biological activities, highlighting their potential as leads in drug development due to their diverse mechanisms of action against pathogens and cancer cells.
- Antimicrobial Evaluation : Another research project focused on synthesizing and evaluating new thiazole derivatives, revealing promising results against resistant bacterial strains, suggesting that modifications in the thiazole ring could enhance activity.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-(4-Methoxyphenyl)-thiazole | Antimicrobial | Journal of Medicinal Chemistry |
| 5-(4-Methoxyphenyl)-thiazole | Anti-inflammatory | European Journal of Medicinal Chemistry |
| 4-Methylthiazole | Anticancer | Cancer Letters |
特性
分子式 |
C18H22N2O4S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
2-[2-(2,2-dimethylpropanoylamino)-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-10-8-11(6-7-12(10)24-5)15-13(9-14(21)22)25-17(19-15)20-16(23)18(2,3)4/h6-8H,9H2,1-5H3,(H,21,22)(H,19,20,23) |
InChIキー |
KXGBRHQPVGGNDE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















